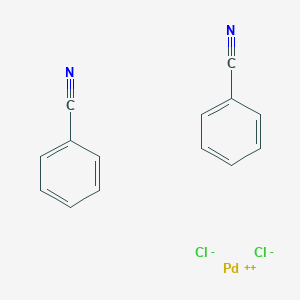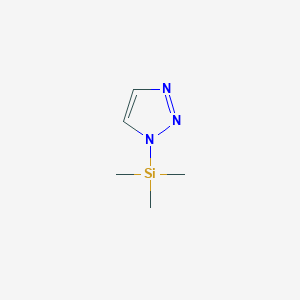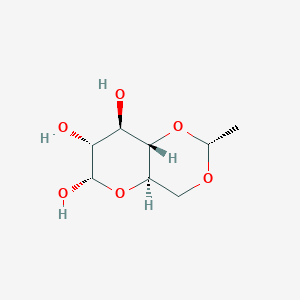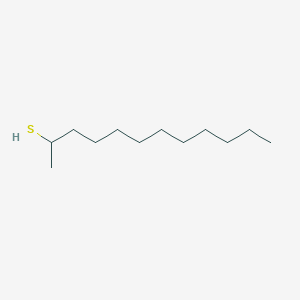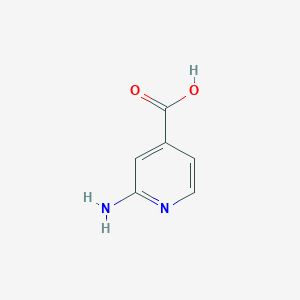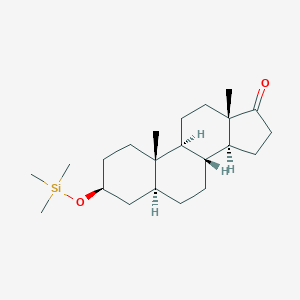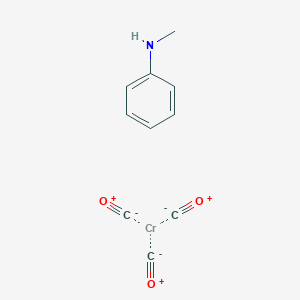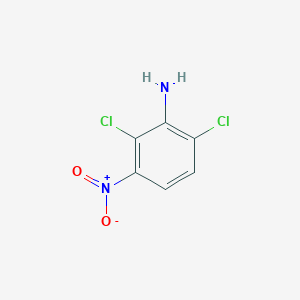
2,6-Dichloro-3-nitroaniline
Vue d'ensemble
Description
2,6-Dichloro-3-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 2,6-Dichloroaniline and involves reactions with various reagents such as methylene chloride, magnesium sulfate, and peroxytrifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the fabrication of luminescent metal-organic frameworks for the detection of certain organic pollutants .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.01 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Applications De Recherche Scientifique
Détection des pesticides
La 2,6-Dichloro-3-nitroaniline (DCN) est couramment utilisée comme pesticide . Un nanocluster luminescent à 56 métaux Cd (II)–Sm (III) a été construit à partir d'un ligand flexible à base de Schiff, et sa structure cristalline a été déterminée par diffraction des rayons X . Ce nanocluster montre une réponse triple-émission rapide à la DCN avec une sensibilité et une sélectivité élevées . Cela peut être utilisé pour analyser quantitativement les concentrations de DCN dans les extraits de fruits .
Détection des antibiotiques nitrofurannes
Un nouveau cadre organométallique 2D (MOF) à base de plomb a été conçu avec des structures imbriquées . Ce MOF peut détecter rapidement et efficacement les antibiotiques nitrofurannes (NFAs) et la DCN dans l'eau . La mauvaise utilisation de polluants organiques tels que les NFAs et la DCN est devenue un sujet brûlant de préoccupation mondiale, et le développement de techniques rapides, efficaces et précises pour détecter les NFAs et les pesticides dans l'eau est un défi majeur .
Capteur fluorescent
Le MOF à base de plomb peut être transformé en papiers de test fluorescents pour la détection visuelle des NFAs et de la DCN . Le MOF a démontré une forte sélectivité et une réponse rapide aux NFAs avec une limite de détection (LOD) aussi faible que 0,26 μM, tandis qu'il a indiqué une forte sélectivité et a répondu rapidement à la DCN dans l'eau avec une LOD aussi faible que 0,14 μM
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2,6-Dichloro-3-nitroaniline (DCN) is a nitroaromatic compound that has been used as a pesticide . The primary targets of DCN are pests that affect crops. It interacts with the biological systems of these pests, leading to their elimination.
Mode of Action
It is known that nitroaromatic compounds like dcn can interfere with the normal functioning of cells in pests, leading to their death . The compound’s interaction with its targets results in changes at the cellular level that disrupt the life cycle of the pests.
Biochemical Pathways
Nitroaromatic compounds are known to interfere with several cellular processes, including dna synthesis, protein production, and energy metabolism . The disruption of these pathways can lead to the death of the pests.
Pharmacokinetics
Like other nitroaromatic compounds, dcn is likely to be absorbed into the body of the pests, distributed throughout their tissues, metabolized into various byproducts, and eventually excreted . These processes can affect the bioavailability of DCN, determining how effectively it can reach its targets and exert its effects.
Result of Action
The result of DCN’s action is the elimination of pests. By interfering with crucial cellular processes, DCN disrupts the life cycle of the pests, leading to their death . This helps protect crops from damage, ensuring a successful harvest.
Action Environment
The action, efficacy, and stability of DCN can be influenced by various environmental factors. For example, the pH, temperature, and moisture content of the soil can affect the absorption and distribution of DCN . Additionally, the presence of other chemicals in the environment can impact the metabolism and excretion of DCN . Therefore, these factors should be considered when using DCN as a pesticide.
Analyse Biochimique
Biochemical Properties
2,6-Dichloro-3-nitroaniline has been shown to interact with various enzymes, proteins, and other biomolecules. For example, it has been used in the detection of Nitrofuran Antibiotics, indicating that it may interact with enzymes involved in antibiotic metabolism
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may inhibit electron transport and uncouple oxidative phosphorylation in vitro . This could potentially influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism.
Molecular Mechanism
It is known that nitro compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. For instance, it has been observed that a luminescent nanocluster shows a rapid triple-emissive response to this compound . This suggests that the compound may have temporal effects on cellular function, possibly due to its stability, degradation, or long-term effects observed in in vitro or in vivo studies.
Metabolic Pathways
It has been suggested that the compound may be involved in the metabolism of the fungicide in soil
Propriétés
IUPAC Name |
2,6-dichloro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVQJCDXFAPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603996 | |
| Record name | 2,6-Dichloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13785-48-3 | |
| Record name | 2,6-Dichloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)
